3-Formyl rifamycin
Descripción
Structure
2D Structure
Propiedades
Número CAS |
13292-22-3 |
|---|---|
Fórmula molecular |
C38H47NO13 |
Peso molecular |
725.8 g/mol |
Nombre IUPAC |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1 |
Clave InChI |
BBNQHOMJRFAQBN-MLMMFLLNSA-N |
SMILES isomérico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
Apariencia |
Assay:≥95%A crystalline solid |
Pictogramas |
Corrosive; Environmental Hazard |
Sinónimos |
1,2-Dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-8-carboxaldehyde 21-Acetate; 3-Formylrifampicin SV; NCI 145-635; Rifaldehyde; |
Origen del producto |
United States |
Mecanismo De Acción
Target of Action
3-Formylrifamycin, also known as Rifaldehyde or 3-Formylrifamycin SV, is a member of the rifamycin family of antibiotics. The primary target of 3-Formylrifamycin is the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.
Mode of Action
3-Formylrifamycin exerts its antibacterial effect by inhibiting RNA synthesis . It achieves this by binding strongly to the RNAP of prokaryotes. This interaction prevents the initiation of messenger RNA synthesis in nonmammalian cells, thereby disrupting the normal functioning of the bacteria and leading to their death.
Biochemical Pathways
The action of 3-Formylrifamycin affects the RNA synthesis pathway in bacteria. By inhibiting RNAP, the antibiotic disrupts the transcription process, which is a critical step in protein synthesis. This disruption affects the bacteria’s ability to produce essential proteins, leading to their death.
Pharmacokinetics
The pharmacokinetics of 3-Formylrifamycin and other rifamycins are complex. Rifampin, a derivative of 3-Formylrifamycin, is known to be rapidly absorbed. . For instance, rifampin has a bioavailability of approximately 68%. The absorption, distribution, metabolism, and excretion (ADME) properties of 3-Formylrifamycin specifically would need further investigation.
Result of Action
The result of 3-Formylrifamycin’s action is the death of the bacteria . By inhibiting RNAP and disrupting RNA synthesis, the antibiotic prevents the bacteria from producing essential proteins. This disruption in protein synthesis ultimately leads to the death of the bacteria.
Action Environment
The action of 3-Formylrifamycin can be influenced by various environmental factors. For instance, the degradation of rifampicin, a rifamycin, in an acidic medium to form 3-Formylrifamycin SV, a poorly absorbed compound, is accelerated in the presence of isoniazid, contributing to the poor bioavailability of rifampicin. This suggests that the presence of other compounds in the environment can affect the stability and efficacy of 3-Formylrifamycin.
Análisis Bioquímico
Biochemical Properties
3-Formylrifamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The rifamycins, including 3-Formylrifamycin, exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP). This interaction with the bacterial DNA-directed RNA polymerase (DDRP) is a key aspect of its biochemical activity.
Cellular Effects
3-Formylrifamycin has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA polymerase, thereby disrupting the process of transcription. This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Formylrifamycin involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It exerts its effects at the molecular level primarily by inhibiting the bacterial DDRP. This inhibition disrupts the process of transcription, thereby affecting the synthesis of proteins and the overall functioning of the cell.
Metabolic Pathways
3-Formylrifamycin is involved in specific metabolic pathways. The biosynthetic pathways leading to the ansamycins (rifamycins, tolipomycins, streptovaricins) are reviewed
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Formylrifamycin SV can be synthesized through a novel process that avoids the use of oxidants, enhancing the yield and purity of the final product. This method involves treating 3-aminomethylrifamycin SV with an acid in the presence of water, leading to the formation of the aldehyde derivative without excessive oxidation that could degrade the compound .
Research indicates that 3-formylrifamycin SV exhibits potent antibacterial properties. It has been studied for its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibiting bacterial RNA synthesis, similar to other rifamycins, making it a valuable candidate in the fight against antibiotic-resistant bacteria .
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of 3-formylrifamycin SV showed enhanced activity against resistant strains when complexed with metal cations. This approach not only improved efficacy but also reduced toxicity to human cells, highlighting its potential for therapeutic applications .
Drug Formulation and Stability
The stability of rifampicin in pharmaceutical formulations is a critical concern due to its degradation in acidic environments. Research shows that using controlled-release formulations can minimize degradation to 3-formylrifamycin SV during co-administration with other drugs such as isoniazid. A novel dosage form developed for this purpose demonstrated reduced degradation rates and improved bioavailability .
Table 2: Stability Studies of Rifampicin Formulations
| Formulation Type | Degradation Rate (%) at 4 Hours | Remarks |
|---|---|---|
| Immediate release (Rifampicin + Isoniazid) | 3.6 - 4.8% | High degradation due to interaction |
| Controlled-release (modified Rossett-Rice apparatus) | <1% | Improved stability and efficacy |
Pharmacokinetics and Clinical Implications
The pharmacokinetics of 3-formylrifamycin SV are crucial for understanding its absorption and distribution in the body. Studies involving pregnant animals have shown that rifampicin derivatives can affect drug metabolism pathways, particularly those involving CYP450 enzymes. This interaction can influence the pharmacokinetic profiles of co-administered drugs like osimertinib, indicating a need for careful consideration in clinical settings .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Rifamycin SV
- Structural Differences : Rifamycin SV lacks the C3 formyl group present in 3-FOR. This modification in 3-FOR enhances its reactivity, enabling the synthesis of hydrazones, oximes, and triazole derivatives .
- 3-FOR derivatives, such as dimethylhydrazone, show improved tissue distribution and lower toxicity in preclinical models .
- Mechanistic Role : Both compounds inhibit bacterial RNA polymerase, but 3-FOR derivatives exhibit activity against rifampicin-resistant strains by bypassing common resistance mutations (e.g., rpoB mutations) .
Rifampicin
- Metabolic Relationship : Rifampicin hydrolyzes to 3-FOR under acidic conditions, which reduces its efficacy in acidic environments (e.g., chronic wounds) .
- Stability: Rifampicin degrades into inactive quinones at alkaline pH, whereas 3-FOR derivatives (e.g., oximes) are more stable and retain surfactant properties that enhance membrane penetration .
- Resistance Profile : Rifampicin resistance is common in M. tuberculosis, but 3-FOR-based derivatives synthesized via click chemistry (e.g., triazole hybrids) show 2–4× lower MIC values against resistant strains .
3-Formylrifamycin SV Oxime Derivatives
- Surface Activity : Oximes with alkyl chains (C1–C12) exhibit structure-dependent surfactant properties. The C8 oxime has the lowest critical micelle concentration (CMC: 0.05 mM) and optimal orientation for disrupting bacterial membranes .
Biological Efficacy :
Alkyl Chain Length MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. Rifampicin-Resistant M. tuberculosis C1 8.2 16.5 C8 0.9 3.4 C12 2.7 7.8
Hydrazone Derivatives
- Pharmacokinetics : The dimethylhydrazone derivative of 3-FOR shows prolonged serum half-life (t₁/₂ = 12.3 hours in mice) compared to rifampicin (t₁/₂ = 3.8 hours) .
- Toxicity : LD₅₀ values for dimethylhydrazone (450 mg/kg) are significantly higher than for rifampicin (240 mg/kg), indicating a safer profile .
Triazole Derivatives via Click Chemistry
- Synthetic Efficiency : Copper-catalyzed azide-alkyne cycloaddition yields 3-FOR-triazole hybrids with enhanced solubility and target affinity .
Antitubercular Activity :
Derivative MIC (µg/mL) vs. M. tuberculosis H37Rv MIC (µg/mL) vs. Rifampicin-Resistant Strain 3-FOR-Triazole-C6 0.12 0.45 Rifampicin 0.05 >64
Efflux Pump Interactions
- AcrB Transporter : 3-FOR is a substrate for the E. coli AcrB efflux pump, but its binding mode differs from rifampicin. Structural studies show 3-FOR interacts with the AcrB access pocket (AP) via a glycine-rich loop, reducing efflux efficiency compared to rifampicin .
Key Research Findings
- SAR Insights : The C3 formyl group in 3-FOR is critical for derivatization. Bulky substituents (e.g., C8 alkyl chains) improve membrane interaction, while polar groups (e.g., triazoles) enhance solubility and target binding .
- Clinical Potential: Nanoparticle delivery systems incorporating 3-FOR derivatives and antioxidants (e.g., ascorbic acid) mitigate degradation at alkaline pH, enhancing stability by 60% compared to free rifampicin .
Métodos De Preparación
Reaction Mechanism and Optimization
The direct hydrolysis of rifampicin to 3-formylrifamycin SV involves refluxing rifampicin with hydrochloric acid (35–37%) in aqueous medium. The reaction proceeds via cleavage of the imine bond connecting the rifamycin SV core to the piperazine moiety, followed by formylation at the C3 position. A 2020 patent by Chengdu Jin Hua Pharmaceutical Co. details the use of 1200 mL water, 50 mL HCl, and 100 g rifampicin heated to 55°C for 8 hours, yielding 95% 3-formylrifamycin SV after ethyl acetate extraction and sodium bicarbonate washing.
Key advantages include:
-
High reproducibility : Scaling to kilogram quantities maintains >90% yield.
-
Minimal byproducts : The aqueous workup removes unreacted rifampicin and inorganic salts.
Table 1: Acid Hydrolysis Parameters and Outcomes
Oxidative Demethylation of Mannich Base Derivatives
Oxidant Selection and Solvent Systems
Early synthetic routes oxidized 3-aminomethyl-rifamycin SV derivatives using alkyl nitrites (e.g., isoamyl nitrite) or lead tetracetate in chloroform or carbon tetrachloride. The mechanism involves abstraction of the aminomethyl hydrogen, forming an imine intermediate that hydrolyzes to the aldehyde. For example, treating 78.3 g of 3-diethylaminomethyl-rifamycin SV with isoamyl nitrite in carbon tetrachloride/acetic acid at 22°C for 24 hours yields 3-formylrifamycin SV.
Limitations and Byproduct Formation
Table 2: Oxidative Methods Comparison
| Oxidant | Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|
| Isoamyl nitrite | CCl₄/CH₃COOH | 24 | 72% | |
| Lead tetracetate | CHCl₃ | 8 | 68% | |
| Potassium ferricyanide | Tertiary amine | 6 | 50% |
Non-Oxidative Acid-Mediated Synthesis
Mechanism Avoiding Oxidants
A 2021 patent describes treating 3-aminomethylrifamycin-S (derived from secondary amines) with acids like HCl or H₂SO₄ without added oxidants. The process exploits the instability of the Mannich base under acidic conditions, directly hydrolyzing to 3-formylrifamycin SV. For instance, refluxing 3-(diethylaminomethyl)rifamycin SV in dilute HCl at 25°C for 12 hours achieves 88% yield.
Advantages Over Traditional Methods
-
Reduced side reactions : Eliminates quinone formation by avoiding strong oxidants.
-
Scalability : Compatible with continuous-flow reactors due to mild conditions.
Derivative Formation and Applications
Hydrazones and Acetals
3-Formylrifamycin SV reacts with hydrazines or alkanols to form bioactive derivatives. Condensation with hydrazine in chloroform produces the hydrazone derivative, a tuberculosis drug intermediate. Similarly, acetal formation with methanol yields stable prodrugs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Formylrifamycin SV derivatives, and how do reaction conditions influence product yields?
- Methodological Answer : Derivatives are synthesized via nucleophilic reactions at the C-3 formyl group. For example:
- Schiff base formation : Reacting with primary amines in trifluoroacetic acid (TFA)/dichloromethane (DCM) under acidic conditions (36 hours, room temperature) .
- Oxime formation : Using hydroxylamine derivatives in water or chloroform with acid/base catalysis (e.g., KOH in chloroform/water) .
- Click chemistry : Azide-alkyne cycloaddition with heterocyclic amines to enhance antibacterial activity .
Q. How are structural and purity profiles of 3-Formylrifamycin SV derivatives validated in synthetic studies?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substitution patterns at C-3, IR for functional groups (e.g., C=N stretches in oximes), and UV-Vis for chromophore analysis .
- Chromatography : HPLC with photodiode array detection to assess purity (>95% required for biological testing) .
- Elemental analysis : Validate empirical formulas of novel derivatives .
Q. What in vitro assays are standard for evaluating the antibacterial activity of 3-Formylrifamycin SV derivatives?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Against Mycobacterium tuberculosis H37Rv (ATCC 27294) and rifampicin-resistant strains (e.g., RpoB S522L) using the microdilution method .
- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects .
- Cytotoxicity screening : Vero cell lines to rule off-target toxicity (IC50 > 10 µM preferred) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antibacterial activity data for 3-Formylrifamycin SV derivatives?
- Methodological Answer : Contradictions often arise from:
- Strain-specific resistance : Test derivatives against isogenic strains (e.g., RpoB mutants) to identify resistance mechanisms .
- Experimental variability : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and culture media (Middlebrook 7H9 vs. Mueller-Hinton) .
- QSAR analysis : Use topological descriptors (e.g., Wiener index, electronegativity) to correlate substituent effects with bioactivity .
Q. What strategies enhance the activity of 3-Formylrifamycin SV derivatives against rifampicin-resistant Mycobacterium tuberculosis?
- Methodological Answer :
- C-3 modifications : Introduce bulky heterocycles (e.g., triazoles) via click chemistry to bypass RpoB mutations .
- Zwitterionic derivatives : Enhance membrane permeability by balancing logP (1–3) and polar surface area (<140 Ų) .
- Combination therapy : Pair with efflux pump inhibitors (e.g., verapamil) to overcome resistance .
Q. How does the inhibition mechanism of 3-Formylrifamycin SV derivatives differ from rifampicin?
- Methodological Answer :
- RNA polymerase binding : Derivatives like AF-013 (O-n-octyloxime) inhibit RNA polymerase II via competitive binding with nucleoside triphosphates (NTPs), unlike rifampicin’s non-competitive inhibition .
- Pre-incubation resistance : AF-013 shows reduced efficacy if pre-incubated with denatured DNA, suggesting template-dependent binding .
- Poly(A) polymerase inhibition : Unique to AF-013, indicating broader nucleic acid synthesis disruption .
Q. What computational methods are effective for modeling the binding interactions of 3-Formylrifamycin SV derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with RNA polymerase β-subunit (PDB: 5UHC) to predict binding modes .
- MD simulations : Analyze stability of ligand-RpoB complexes (e.g., RMSD < 2 Å over 100 ns) .
- Free-energy perturbation (FEP) : Quantify affinity changes for C-3 substituents .
Data Contradiction Analysis
Q. Why do some 3-Formylrifamycin SV derivatives exhibit high in vitro activity but poor in vivo efficacy?
- Methodological Answer :
- Metabolic instability : Test plasma stability (e.g., t½ < 2 hours in murine models) and identify metabolic hotspots (e.g., oxime hydrolysis) .
- Protein binding : Use equilibrium dialysis to measure serum albumin binding (>90% reduces free drug concentration) .
- PK/PD modeling : Optimize dosing regimens using AUC/MIC ratios from murine infection models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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